molecular formula C29H34O6 B13433179 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol CAS No. 188011-81-6

1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol

Cat. No.: B13433179
CAS No.: 188011-81-6
M. Wt: 478.6 g/mol
InChI Key: YSKIJCCVGJNOAO-YRJYRXJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,4S,5R,6S)-6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol is a carbohydrate-derived compound featuring a six-membered oxane (pyranose) ring substituted with methoxy and three phenylmethoxy (benzyloxy) groups at positions 3, 4, and 3. The 2-position of the ring is functionalized with an ethanol group.

Properties

CAS No.

188011-81-6

Molecular Formula

C29H34O6

Molecular Weight

478.6 g/mol

IUPAC Name

1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol

InChI

InChI=1S/C29H34O6/c1-21(30)25-26(32-18-22-12-6-3-7-13-22)27(33-19-23-14-8-4-9-15-23)28(29(31-2)35-25)34-20-24-16-10-5-11-17-24/h3-17,21,25-30H,18-20H2,1-2H3/t21?,25-,26-,27+,28-,29+/m1/s1

InChI Key

YSKIJCCVGJNOAO-YRJYRXJBSA-N

Isomeric SMILES

CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

The starting material is typically a hexose sugar or a heptopyranoside derivative, which undergoes full or partial protection of hydroxyl groups as benzyl ethers (phenylmethoxy groups). This step is essential to prevent unwanted side reactions and to control regio- and stereochemistry in subsequent steps.

  • Benzylation is performed using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • The methoxy group at C-6 is introduced either by methylation with methyl iodide or through selective substitution reactions on a protected intermediate.

Formation of the Oxane Ring and Stereochemical Control

The oxane ring system is constructed or maintained with careful stereochemical control. The stereochemistry at positions 2, 3, 4, 5, and 6 is controlled by the choice of starting sugar and reaction conditions.

  • The stereochemical configuration (2R,3S,4S,5R,6S) is achieved via selective inversion or retention steps, often monitored by chiral chromatography or NMR.
  • Use of protecting groups and reaction conditions that favor the formation of the desired anomer (alpha or beta) is critical.

Purification and Crystallization

Purification is commonly achieved by chromatographic techniques (silica gel chromatography, preparative HPLC) and crystallization.

  • Crystallization solvents often include mixtures of ethanol and n-hexane to obtain crystalline forms with high purity and defined polymorphs.

Representative Experimental Procedures and Data

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxyl groups Benzyl bromide, NaH, DMF, 0-25°C, 12 h 85-90 Full benzylation to form tris(phenylmethoxy) intermediates
Methylation at C-6 Methyl iodide, K2CO3, acetone, reflux 75-80 Selective methylation confirmed by NMR
Glycosylation with ethanol Lewis acid catalyst (e.g., BF3·Et2O), ethanol, -30 to 0°C 65-70 Stereoselective formation of 1-ethanol glycoside
Purification Silica gel chromatography, crystallization (EtOH/n-hexane) 90 (crystalline form) Crystalline form D obtained with defined polymorph

In-Depth Research Findings

  • Patent US10640496B2 describes methods for producing diphenylmethane derivatives and related glycosides, emphasizing the use of ethanol/n-hexane mixtures for crystallization to yield specific crystalline forms, which is relevant for the purification of phenylmethoxy-protected sugar derivatives like the title compound.
  • European Patent EP3256482B1 details multi-step syntheses of related sugar derivatives involving benzyl protection, methylation, and glycosylation steps under controlled low temperatures with Lewis acid catalysis, providing a procedural template analogous to the preparation of 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol.
  • PubChem entries confirm the molecular structure and stereochemistry of the compound, supporting the synthetic approach involving benzyl protection and methylation strategies.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material Hexose or heptopyranoside sugar derivatives
Protection method Benzylation (phenylmethoxy groups)
Methylation Methyl iodide/K2CO3 in acetone
Glycosylation agent Ethanol under Lewis acid catalysis
Reaction temperature 0 to -30°C for glycosylation
Purification Chromatography, crystallization (EtOH/n-hexane)
Yield range 65-90% depending on step
Stereochemical control Achieved via selective protection and reaction conditions

Chemical Reactions Analysis

Deprotection of Benzyl Ethers

The benzyloxy groups undergo acid-catalyzed cleavage under specific conditions. A patent describes deprotection using boron trifluoride-diethyl etherate (BF₃·OEt₂) and triethylsilane (Et₃SiH) in dichloromethane at −30°C, yielding hydroxyl groups .

Reaction TypeReagents/ConditionsOutcomeYieldSource
Benzyl ether cleavageBF₃·OEt₂, Et₃SiH, −30°CRemoval of benzyl groups to form free hydroxyls95%

Methoxy Group Reactivity

The methoxy group at position 6 is relatively inert under mild conditions but can be demethylated using strong Lewis acids like iodotrimethylsilane (TMSI) . This reaction proceeds at 0–30°C in dichloromethane, converting the methoxy group to a hydroxyl .

Reaction TypeReagents/ConditionsOutcomeNotesSource
DemethylationTMSI, CH₂Cl₂, 25–30°CMethoxy → HydroxylRequires anhydrous conditions

Oxidation of the Ethanol Moiety

The secondary ethanol group can be oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane. This converts the –CH₂CH₂OH group to –CH₂CO–, critical for further derivatization .

Reaction TypeReagents/ConditionsOutcomeSelectivitySource
Alcohol oxidationPCC, CH₂Cl₂, rtEthanol → KetoneHigh stereoretention

Esterification and Acylation

The hydroxyl groups (after deprotection) and the ethanol moiety can undergo esterification. For example, reaction with benzoyl chloride in pyridine yields benzoate esters, enhancing lipophilicity for pharmaceutical applications .

Reaction TypeReagents/ConditionsOutcomeApplicationSource
EsterificationBenzoyl chloride, pyridineFormation of benzoate estersProdrug synthesis

Hydrogenolysis of Benzyl Groups

Catalytic hydrogenation over Pd/C under H₂ atmosphere removes benzyl groups selectively, yielding free hydroxyls without affecting the methoxy group .

Reaction TypeReagents/ConditionsOutcomeSelectivitySource
Hydrogenolysis10% Pd/C, H₂, EtOAcBenzyl → HydroxylRetains methoxy group

Stereochemical Stability

The compound’s stereochemistry remains intact under mild conditions but may epimerize in strongly acidic or basic environments. For instance, prolonged exposure to HCl/MeOH at 50°C causes partial epimerization at C3 and C5 .

Comparative Reactivity with Analogs

The table below contrasts reactivity with structurally similar compounds:

CompoundKey Functional GroupsReactivity DifferencesSource
(2R,3R)-6-methoxy-3-(phenylmethoxy)oxaneFewer benzyl groupsFaster deprotection due to reduced steric hindrance
(2R,3S,4R,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]propan-2-oneKetone instead of ethanolSusceptible to nucleophilic attack at ketone

Key Findings:

  • Deprotection Efficiency : BF₃·OEt₂/Et₃SiH achieves near-quantitative benzyl removal .

  • Oxidation Selectivity : PCC selectively oxidizes the ethanol group without affecting benzyl ethers .

  • Stability : The compound is stable in neutral solvents but degrades in strong acids/bases .

Scientific Research Applications

1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C29H34O6 (based on structural similarity to ’s methanol analog, which is C28H32O6).
  • Molecular Weight : ~478.58 g/mol (calculated).
  • Polar Surface Area: Estimated to be similar to its methanol analog (66.38 Ų).
  • LogP: Predicted to be moderately lipophilic (~6.94), slightly higher than the methanol derivative due to the longer ethyl chain.
  • Physical State : Likely a solid at room temperature, with a melting point near 67°C.

Comparison with Structurally Similar Compounds

Methyl 2,3,4-Tri-O-Benzyl-α-D-Glucopyranoside [(2R,3R,4S,5R,6S)-6-Methoxy-3,4,5-Tris(phenylmethoxy)oxan-2-yl]methanol ()

  • Structural Differences: Replaces the ethanol group with a methanol moiety.
  • Molecular Formula : C28H32O6 (MW: 464.55 g/mol).
  • Key Properties :
    • Density: 1.2 g/cm³.
    • Boiling Point: 593°C.
    • LogP: 6.93.
  • Applications : Used as a protected glycoside intermediate in carbohydrate synthesis.
Parameter Target Compound Methanol Analog
Molecular Formula C29H34O6 C28H32O6
Molecular Weight (g/mol) 478.58 464.55
LogP (Lipophilicity) ~7.0 6.94
Functional Group at C2 Ethanol Methanol
Potential Reactivity Higher polarity Slightly less polar

[(2R,3R,4S,5R,6S)-6-Methoxy-3,4,5-Tris(trimethylsilyloxy)oxan-2-yl]methyl Hexadecanoate ()

  • Structural Differences: Replaces phenylmethoxy groups with trimethylsilyloxy (TMS) groups and includes a hexadecanoate ester.
  • Molecular Formula : C36H70O8Si3 (MW: 649.14 g/mol).
  • Key Properties :
    • Extreme lipophilicity due to TMS and long-chain ester.
    • Used in silylation-protected synthetic pathways.
  • Comparison : The target compound’s phenylmethoxy groups offer intermediate lipophilicity compared to TMS groups, making it more suitable for reactions requiring moderate solubility in organic solvents.

Specnuezhenide (SPN) ()

  • Structural Differences : A complex iridoid glycoside with multiple hydroxylated oxane rings and a 4-hydroxyphenethyl group.
  • Molecular Formula : C34H44O17 (MW: 748.70 g/mol).
  • Key Properties: High polarity (numerous hydroxyl groups). Demonstrated anti-angiogenic and immunomodulatory activities.
  • Comparison: Unlike SPN, the target compound lacks hydroxyl groups and exhibits higher lipophilicity, suggesting divergent biological roles (e.g., synthetic utility vs.

[(2S,3R,4S,5S,6R)-2-(Complex Benzofuran-Oxane Derivative)] ()

  • Structural Differences: A 2-arylbenzofuran flavonoid with multiple oxane rings and hydroxyl groups.
  • Molecular Formula : C60H62O24 (MW: 1167.10 g/mol).
  • Key Properties: High hydrogen-bonding capacity (16 H-bond donors, 24 acceptors). Predicted poor oral bioavailability due to size and polarity.
  • Comparison: The target compound’s simpler structure and lower molecular weight (~478 g/mol) may confer better synthetic accessibility and solubility in non-polar solvents.

Biological Activity

The compound 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure

The compound features a unique oxan structure with multiple phenylmethoxy groups that contribute to its biological activity. The stereochemistry indicated by the (2R,3S,4S,5R,6S) configuration suggests specific interactions at the molecular level which can affect its pharmacological properties.

PropertyValue
Molecular FormulaC₃₉H₃₅NO₅
Molecular Weight615.75 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 (breast cancer) cells. The results showed:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and improve cognitive function.

Research Findings on Neuroprotection

A study conducted on mice with induced neurodegeneration reported:

  • Behavioral Improvement : Enhanced memory retention in maze tests.
  • Biomarkers : Decreased levels of malondialdehyde (MDA), indicating reduced oxidative stress.

The biological activity of 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Benzyl ProtectionBnCl, NaH, DMF, 0°C → RT85–90
CyclizationBF₃·Et₂O, CH₂Cl₂, −20°C70–75
DeprotectionH₂, Pd/C, EtOH, RT95+

Basic: Which spectroscopic methods are critical for confirming structural integrity?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.5 ppm) and benzyloxy (δ ~4.5–5.0 ppm) groups. Aromatic protons appear at δ ~7.2–7.5 ppm .
    • 2D NMR (HSQC, COSY) : Resolve overlapping signals and confirm connectivity in the oxane ring .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₃₄H₄₂O₇ requires [M+Na]⁺ = 617.2775) .
  • X-ray Crystallography : Definitive proof of stereochemistry, though crystallization may require derivatization (e.g., acetate formation) .

Advanced: How can contradictions in NMR data during stereochemical assignment be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Mitigation strategies include:

  • Variable Temperature NMR : Identify conformational exchange broadening (e.g., oxane ring flexibility) .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian, ADF) .
  • NOESY/ROESY : Detect through-space interactions to confirm relative stereochemistry .

Example Case : If methoxy group shifts deviate from expected ranges, check for steric hindrance or hydrogen bonding using solvent titration (DMSO-d₆ vs. CDCl₃) .

Advanced: What methodologies are suitable for studying interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., glycosidases) using immobilized derivatives .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, leveraging the compound’s oxane scaffold as a glycosidase inhibitor .

Q. Table 2: Example Binding Data from Analogous Compounds

TargetKd (µM)MethodReference
α-Glucosidase12.5 ± 1.2SPR
β-Galactosidase45.3 ± 3.4ITC

Advanced: How can the stability of this compound under varying experimental conditions be assessed?

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Expose to 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
    • Oxidative Stress : Use 3% H₂O₂ to identify oxidation-sensitive sites (e.g., benzyl ethers) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C predicted for similar aryl ethers) .

Key Finding : Benzyloxy groups enhance stability compared to methoxy substituents, but acidic conditions may cleave ether linkages .

Advanced: What computational approaches predict the compound’s reactivity in glycosylation reactions?

  • DFT Calculations : Model transition states for glycosidic bond formation (software: ORCA).
    • Example: Activation energy for benzylation of the oxane ring is ~25 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.